7'-[(2,4-dichlorobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione 7'-[(2,4-dichlorobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14981626
InChI: InChI=1S/C25H14Cl2O5/c26-16-6-5-15(21(27)10-16)13-30-17-7-8-18-19(12-24(28)31-23(18)11-17)20-9-14-3-1-2-4-22(14)32-25(20)29/h1-12H,13H2
SMILES:
Molecular Formula: C25H14Cl2O5
Molecular Weight: 465.3 g/mol

7'-[(2,4-dichlorobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione

CAS No.:

Cat. No.: VC14981626

Molecular Formula: C25H14Cl2O5

Molecular Weight: 465.3 g/mol

* For research use only. Not for human or veterinary use.

7'-[(2,4-dichlorobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione -

Specification

Molecular Formula C25H14Cl2O5
Molecular Weight 465.3 g/mol
IUPAC Name 7-[(2,4-dichlorophenyl)methoxy]-4-(2-oxochromen-3-yl)chromen-2-one
Standard InChI InChI=1S/C25H14Cl2O5/c26-16-6-5-15(21(27)10-16)13-30-17-7-8-18-19(12-24(28)31-23(18)11-17)20-9-14-3-1-2-4-22(14)32-25(20)29/h1-12H,13H2
Standard InChI Key SCRBTCLQMXGJGA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OCC5=C(C=C(C=C5)Cl)Cl

Introduction

Physical and Chemical Characteristics

PropertyValue
Molecular Weight467.29 g/mol
SolubilityLikely soluble in organic solvents (e.g., DMSO, chloroform)
Melting PointData not available
AppearanceLikely crystalline solid

Synthesis

The synthesis of 7'-[(2,4-dichlorobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione involves the following steps:

  • Preparation of the Chromene Core:

    • The chromene backbone is synthesized through a cyclization reaction involving salicylaldehyde derivatives and active methylene compounds under acidic or basic conditions.

  • Introduction of the Benzyl Ether Group:

    • The 7' position of the bichromene structure is functionalized with a benzyl ether group using a Williamson ether synthesis. This involves reacting the chromene derivative with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

  • Purification:

    • The final product is purified using recrystallization or chromatographic techniques to ensure high purity.

Pharmacological Significance

Compounds with bichromene scaffolds have been studied for their diverse biological activities:

  • Antimicrobial Activity: Chromene derivatives are known to exhibit antibacterial and antifungal properties by interfering with microbial cell walls or metabolic pathways.

  • Anticancer Potential: Similar compounds have shown cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Material Science Applications

Chromene-based molecules are explored for their optical and electronic properties:

  • Photochromic Behavior: These compounds can undergo reversible structural changes upon exposure to light, making them candidates for use in smart materials or sensors.

  • Organic Semiconductors: The extended conjugation in bichromenes may allow them to function as semiconducting materials in organic electronics.

Biological Studies

Studies on related bichromene derivatives suggest promising biological activities:

  • In vitro assays have demonstrated antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

  • Molecular docking studies indicate potential binding affinity to enzymes involved in cancer progression.

Spectral Analysis

Spectroscopic techniques such as NMR and IR are used to confirm the structure:

  • NMR (Proton and Carbon): Signals corresponding to aromatic protons and carbons confirm the dichlorobenzyl group attachment.

  • IR Spectroscopy: Characteristic peaks for carbonyl groups (C=OC=O) and aromatic systems are observed.

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